physical and chemical properties of 2,3-Dibromoaniline
physical and chemical properties of 2,3-Dibromoaniline
An In-depth Technical Guide to the Core Physical and Chemical Properties of 2,3-Dibromoaniline
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dibromoaniline, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.
Physicochemical Properties
2,3-Dibromoaniline is a halogenated aromatic amine with the chemical formula C₆H₅Br₂N.[1] It presents as a colorless crystalline solid with a distinct odor.[1] Its solubility in water is low; however, it is soluble in a majority of organic solvents.[1] As a weakly basic compound, it can react with strong acids to form salts.[1]
Table 1: Physical and Chemical Properties of 2,3-Dibromoaniline
| Property | Value | Reference |
| Molecular Formula | C₆H₅Br₂N | [1] |
| Molecular Weight | 250.92 g/mol | [2] |
| Melting Point | 77-79 °C | [1] |
| Boiling Point | 340 °C | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Low in water, soluble in most organic solvents | [1] |
| CAS Number | 608-22-0 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,3-dibromoaniline. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 2,3-Dibromoaniline
| Technique | Data |
| ¹H NMR | Predicted shifts will show distinct signals for the aromatic protons, influenced by the positions of the bromine and amine substituents. |
| ¹³C NMR | Predicted shifts will indicate the number of unique carbon environments in the molecule. |
| IR Spectroscopy | Characteristic peaks corresponding to N-H stretching of the primary amine, C-N stretching, and C-Br stretching will be observed. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Experimental Protocols
Synthesis of 2,3-Dibromoaniline
The synthesis of 2,3-dibromoaniline can be achieved through the bromination of aniline. A general method involves the reaction of aniline with bromine under controlled conditions.[1] To achieve regioselectivity and avoid over-bromination, a common strategy involves the protection of the highly activating amino group.
Methodology:
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Protection of the Amino Group (Acetylation):
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Dissolve aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Slowly add acetic anhydride to the solution while stirring.
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Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
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Upon completion, cool the mixture and pour it into ice-cold water to precipitate the N-acetylated product (acetanilide).
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Collect the solid by vacuum filtration, wash with cold water, and dry.
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Regioselective Bromination:
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Dissolve the acetanilide in a suitable solvent like glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring.
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After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into a sodium bisulfite solution to quench excess bromine, followed by dilution with water to precipitate the dibrominated product.
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Collect the solid by filtration, wash thoroughly with water, and dry.
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Deprotection (Hydrolysis):
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Place the N-(2,3-dibromophenyl)acetamide in a round-bottom flask.
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Add a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
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After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 2,3-dibromoaniline.
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Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
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Caption: A generalized synthetic pathway for 2,3-Dibromoaniline.
Purification and Characterization Workflow
The crude 2,3-dibromoaniline obtained from synthesis requires purification, typically by recrystallization, followed by characterization to confirm its identity and purity.
Caption: Workflow for purification and characterization of 2,3-Dibromoaniline.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Dissolve a small amount of the purified 2,3-dibromoaniline in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
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Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
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Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
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Data Analysis: Identify characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI).
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Mass Analysis: Scan a mass range appropriate for the expected molecular weight.
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Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern for two bromine atoms. Analyze the fragmentation pattern to further support the structure.
Reactivity and Applications
2,3-Dibromoaniline is a useful reactant in organic synthesis.[3] The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The bromine atoms on the aromatic ring can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex molecules in medicinal chemistry.
Due to its chemical structure, 2,3-dibromoaniline serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] In the pharmaceutical field, it can be used to synthesize certain antibacterial and anti-tumor drugs.[1]
Caption: Reactivity and applications of 2,3-Dibromoaniline.
Safety Information
2,3-Dibromoaniline has certain toxicity, and exposure to or inhalation of its dust, gases, or vapors may be harmful to health.[1] It is harmful if swallowed and toxic in contact with skin or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.
Precautionary Measures:
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Work in a well-ventilated area or under a chemical fume hood.[1]
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Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][4]
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Avoid contact with skin, eyes, and mouth.[1]
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and cool place.[4]
In case of accidental contact or inhalation, immediately flush the affected area with plenty of water and seek medical attention.[1][4]
